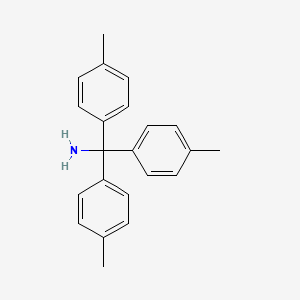
Tris(4-methylphenyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylphenyl)methylamine, also known as tris(4-methylphenyl)methane, is an organic compound with the molecular formula C22H22N. It is a derivative of triphenylamine, where the phenyl groups are substituted with methyl groups at the para position. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)methylamine typically involves the reaction of 4-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tris(4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents such as lithium aluminum hydride or hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Tris(4-methylphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tris(4-methylphenyl)methylamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can form complexes with metal ions, influencing their electronic properties and reactivity. The pathways involved include electron transfer processes and coordination with metal centers .
Comparison with Similar Compounds
Triphenylamine: A parent compound with similar electronic properties but without the methyl substitutions.
Tris(4-methoxyphenyl)methylamine: A derivative with methoxy groups instead of methyl groups, offering different electronic and steric effects.
Tris(4-chlorophenyl)methylamine: A compound with chloro substituents, providing different reactivity and applications.
Uniqueness: Tris(4-methylphenyl)methylamine is unique due to its specific electronic properties imparted by the methyl groups. These substitutions enhance its stability and reactivity, making it suitable for various applications in organic synthesis, materials science, and coordination chemistry .
Properties
CAS No. |
75774-79-7 |
|---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tris(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H23N/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,23H2,1-3H3 |
InChI Key |
XWCAKECWGZSJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















